7-O-Methyleriodictyol

Catalog No.
S608865
CAS No.
51857-11-5
M.F
C16H14O6
M. Wt
302.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-O-Methyleriodictyol

CAS Number

51857-11-5

Product Name

7-O-Methyleriodictyol

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1

InChI Key

DSAJORLEPQBKDA-AWEZNQCLSA-N

SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O

Synonyms

7-methoxy-5,3',4'-trihydroxyflavanone, 7-O-methyl-eriodictyol, 7-O-methyleriodictyol

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O

Isomeric SMILES

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=C(C=C3)O)O)O

The exact mass of the compound Sterubin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-O-Methyleriodictyol, commonly known as Sterubin (CAS: 51857-11-5), is a naturally occurring flavanone predominantly extracted from Eriodictyon californicum (Yerba Santa). In industrial and laboratory procurement, it is highly valued for its distinct physicochemical and biological profile, serving as a potent neuroprotective lead compound, a specialized taste-modifying excipient for bitter masking, and an active ingredient in cosmetic formulations[REFS-1, REFS-2]. Unlike generic flavonoid extracts, high-purity 7-O-Methyleriodictyol offers precise structure-activity benefits, including targeted Nrf2 pathway activation and specific configurational stability requirements, making it a critical selection for advanced pharmaceutical screening and high-end formulation workflows.

Substituting 7-O-Methyleriodictyol with closely related flavanones, such as unmethylated Eriodictyol or the 3'-O-methylated analog Homoeriodictyol, fundamentally compromises application-critical performance. The specific 7-O-methylation is an absolute structural requirement for its potent neuroprotective efficacy; for example, shifting the methoxy group to the 3'-position completely abolishes its ability to inhibit amyloid-beta toxicity [1]. Furthermore, from a processability standpoint, 7-O-Methyleriodictyol exhibits strict solvent-dependent configurational stability. While it maintains enantiomeric purity in methanol, it rapidly racemizes in standard aqueous cell culture media, meaning that generic aqueous handling protocols used for other flavonoids will result in degraded stereochemical integrity and irreproducible assay results [2].

Superior Anti-Amyloid Toxicity in Neuroprotective Screening

In phenotypic screening assays modeling intracellular Aβ toxicity, the exact position of the methoxy group dictates compound efficacy. 7-O-Methyleriodictyol demonstrates highly potent neuroprotection, whereas its close analog Homoeriodictyol (3'-O-methyleriodictyol) is virtually inactive under identical conditions. This strict structure-activity relationship makes the 7-O-methylated form the mandatory choice for this specific neuroprotective pathway [1].

Evidence DimensionInhibition of intracellular Aβ toxicity (EC50)
Target Compound Data0.07 µM
Comparator Or BaselineHomoeriodictyol (> 10 µM)
Quantified Difference> 140-fold higher potency for the 7-O-methylated form
ConditionsMC65 cell culture model of Aβ toxicity

Justifies the procurement of the specific 7-O-methylated flavanone over other methylated analogs for Alzheimer's disease drug development.

Enantiomeric Stability and Solvent-Dependent Handling

The handling and processability of 7-O-Methyleriodictyol depend heavily on the solvent environment. While the compound undergoes rapid racemization in standard aqueous cell culture media, it maintains complete configurational stability when dissolved in methanol. This dictates specific laboratory workflows for stock solution preparation and storage [1].

Evidence DimensionConfigurational stability (Racemization)
Target Compound Data0% racemization over 44 hours
Comparator Or BaselineAqueous cell culture medium (Rapid racemization)
Quantified DifferenceComplete preservation of enantiomeric purity in methanol
ConditionsMethanol solution at room temperature, monitored via HPLC on a ChiralPak IA® column

Dictates that buyers must use methanol rather than aqueous media for stock solutions to prevent loss of enantiomeric purity during analytical workflows.

Potent Nrf2 Pathway Activation for Oxidative Stress Models

7-O-Methyleriodictyol acts as a powerful inducer of the Nrf2 antioxidant pathway, a mechanism not shared by many generic flavonoids. In cellular models, it rapidly and dose-dependently increases nuclear Nrf2 levels, providing a quantifiable metric for its efficacy in mitigating oxidative stress and neuroinflammation[1].

Evidence DimensionNuclear Nrf2 induction
Target Compound Data6-fold increase
Comparator Or BaselineUntreated control baseline (1-fold)
Quantified Difference600% increase in Nrf2 levels
ConditionsBV-2 microglial cells, 5 µM concentration, 30-minute treatment

Provides a reliable, quantifiable positive control for assays measuring Nrf2-mediated antioxidant and anti-inflammatory responses.

Bitter-Masking Efficacy in Pharmaceutical Formulations

7-O-Methyleriodictyol is identified as one of the key active flavanones responsible for bitter-masking properties in plant extracts. In sensory evaluations, it effectively suppresses the bitter taste of compounds like caffeine without imparting strong intrinsic flavors, making it a valuable excipient in oral formulations [1].

Evidence DimensionBitter taste perception
Target Compound DataSignificant decrease in bitterness
Comparator Or Baseline500 ppm caffeine aqueous solution (Strong bitterness)
Quantified DifferenceSuppression of bitter taste below strong threshold
ConditionsHuman sensory evaluation panel

Supports the procurement of 7-O-Methyleriodictyol as a functional taste-modifying agent for improving the palatability of bitter active pharmaceutical ingredients (APIs).

Upregulation of Melanogenesis Genes for Cosmetic Formulations

7-O-Methyleriodictyol has been identified as a novel active ingredient for suppressing white hair by promoting melanogenesis. It upregulates key genes such as EDNRB, MITF-M, and tyrosinase in human melanocytes, providing a genetic basis for its inclusion in anti-graying cosmetic products[1].

Evidence DimensionMelanogenesis gene expression (EDNRB, MITF-M, Tyrosinase)
Target Compound DataSignificant upregulation of promoter activity
Comparator Or BaselineUntreated control cells
Quantified DifferenceIncreased melanogenesis-related gene expression
ConditionsHuman melanoma cells (SK-Mel28) and normal human epidermal melanocytes (NHEM)

Validates 7-O-Methyleriodictyol as a functional active ingredient for procurement in advanced hair pigmentation and anti-aging cosmetic formulations.

Lead Compound for Neurodegenerative Disease Therapeutics

Due to its >140-fold higher potency against Aβ toxicity compared to 3'-O-methylated analogs, 7-O-Methyleriodictyol is the preferred flavanone scaffold for Alzheimer's disease drug discovery and Nrf2 pathway activation studies[REFS-1, REFS-2].

Analytical Standard for Chiral Chromatography

Because of its specific configurational stability requirements, 7-O-Methyleriodictyol serves as a precise analytical standard in chiral HPLC workflows, provided that stock solutions are strictly maintained in methanol to prevent racemization [2].

Taste-Modifying Excipient in Oral Formulations

Its proven ability to suppress the bitterness of 500 ppm caffeine solutions makes 7-O-Methyleriodictyol an excellent candidate for procurement as a taste-masking excipient in nutraceuticals and bitter API formulations[3].

Active Ingredient in Anti-Gray Hair Cosmetics

Based on its ability to upregulate EDNRB, MITF-M, and tyrosinase gene expression in human melanocytes, 7-O-Methyleriodictyol is a highly specialized active ingredient for anti-aging and hair pigmentation cosmetic formulations [4].

XLogP3

2.4

Appearance

Powder

UNII

0IT00NY6AC

Other CAS

51857-11-5

Wikipedia

Sterubin

Dates

Last modified: 08-15-2023

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